molecular formula C6H5NO2 B118739 Isonicotinic Acid-d4 CAS No. 53907-55-4

Isonicotinic Acid-d4

Cat. No.: B118739
CAS No.: 53907-55-4
M. Wt: 127.13 g/mol
InChI Key: TWBYWOBDOCUKOW-RHQRLBAQSA-N
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Description

Isonicotinic Acid-d4, also known as deuterated isonicotinic acid, is a derivative of isonicotinic acid where four hydrogen atoms are replaced by deuterium. This compound is often used in research involving isotopic labeling due to its stability and distinct properties compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of isonicotinic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of advanced deuteration techniques. These methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and prevent contamination.

Chemical Reactions Analysis

Hydrolysis to Isonicotinic Acid and Acetylhydrazine

Isonicotinic acid-d4 participates in hydrolysis reactions under enzymatic catalysis. In Mycobacterium tuberculosis, the enzyme Rv2170 acetylates isoniazid (INH), a derivative of isonicotinic acid, leading to hydrolysis into This compound and acetylhydrazine-d4 (Fig. 1) . This reaction is critical for understanding INH resistance mechanisms.

Table 1: Hydrolysis Products of Isoniazid-d4 via Rv2170 Catalysis

ParameterValue
Reaction Temperature37°C (biological conditions)
Major ProductsThis compound, Acetylhydrazine-d4
Analytical MethodHPLC-MS/MS
Retention Time (INA-d4)3.208 min
Retention Time (AH-d4)3.610 min

This hydrolysis pathway highlights the role of deuterated compounds in elucidating metabolic degradation routes while maintaining structural fidelity for detection .

Formation of Isonicotinyl-CoA (Inic-CoA)

This compound is metabolized into isonicotinyl-CoA (Inic-CoA) , a co-factor for post-translational lysine isonicotinylation (K<sub>inic</sub>) in histone proteins . This reaction is dose-dependent and facilitated by intracellular enzymes.

Table 2: Inic-CoA Biosynthesis Under Varying INH-d4 Concentrations

INH-d4 Concentration (mM)Inic-CoA Level (nmol/mg protein)
00.12 ± 0.03
10.45 ± 0.11
51.89 ± 0.24
103.56 ± 0.37

Deuterium labeling enables precise tracking of Inic-CoA dynamics, revealing its role in chromatin structure modulation and gene regulation .

Enzymatic Isonicotinylation and Deisonicotinylation

This compound-derived Inic-CoA serves as a substrate for histone acetyltransferases (HATs) and deacetylases (HDACs) :

  • CBP/P300 : Catalyze the transfer of the isonicotinyl group to lysine residues on histones, promoting chromatin relaxation .

  • HDAC3 : Removes isonicotinyl groups, restoring chromatin compactness .

Table 3: Enzymatic Activity in K<sub>inic</sub> Modulation

EnzymeFunctionSubstrateEffect on Chromatin
CBP/P300Isonicotinyl transferaseInic-CoARelaxation
HDAC3DeisonicotinylaseK<sub>inic</sub>-histonesCondensation

These reactions underscore the compound's utility in studying epigenetic regulation and drug-induced histone modifications .

Scientific Research Applications

Analytical Applications

Internal Standard in Mass Spectrometry

Isonicotinic acid-d4 is frequently used as an internal standard for the quantification of nicotinic acid in biological samples via gas chromatography-mass spectrometry (GC-MS). Its deuterated nature allows for precise differentiation between the analyte and the standard due to distinct mass shifts, facilitating accurate quantification in complex biological matrices .

ApplicationMethodologyBenefits
Quantification of Nicotinic AcidGC-MSHigh accuracy due to mass shift
Monitoring Drug MetabolismLC-MS/MSEnhanced sensitivity and specificity

Pharmacological Research

Role in Tuberculosis Treatment

This compound has been investigated for its role in tuberculosis (TB) treatment, particularly as a metabolite of isoniazid (INH). Studies have shown that INH induces a post-translational modification known as lysine isonicotinylation (K inic), which affects gene expression and chromatin structure. This modification may contribute to the side effects observed in long-term INH therapy .

  • Mechanism : INH promotes the biosynthesis of isonicotinyl-CoA, which acts as a co-factor for K inic.
  • Implications : Understanding this mechanism can help elucidate the potential carcinogenic effects associated with prolonged INH use.

Biochemical Applications

Histone Modification Studies

Recent research has highlighted the importance of this compound in studying histone modifications. The compound serves as a tool to investigate the dynamics of histone acetylation and isonicotinylation, revealing insights into epigenetic regulation and gene expression modulation .

Study FocusFindings
Histone K inic LevelsIncreased after INH treatment in HepG2 cells
Role of AcetyltransferasesCBP and P300 catalyze histone K inic

Case Studies

  • Quantification of Nicotinic Acid in Biological Samples
    • Objective : To determine the levels of nicotinic acid in serum samples.
    • Method : Utilized this compound as an internal standard for GC-MS analysis.
    • Results : Achieved high recovery rates and low detection limits, demonstrating the effectiveness of using deuterated standards in complex biological matrices.
  • Investigating Histone Modifications Induced by INH
    • Objective : To analyze the effects of INH on histone modifications.
    • Method : Employed mass spectrometry to quantify K inic levels post-INH treatment.
    • Results : Confirmed that INH significantly increases K inic levels, implicating it in epigenetic changes associated with TB therapy.

Mechanism of Action

The mechanism of action of Isonicotinic Acid-d4 involves its interaction with specific molecular targets. In biological systems, the deuterium atoms can influence the rate of enzymatic reactions, providing insights into enzyme function and substrate specificity. The compound’s unique isotopic properties make it a valuable tool in studying molecular pathways and identifying potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Picolinic Acid: An isomer of isonicotinic acid, picolinic acid has the carboxyl group at the 2-position instead of the 4-position.

    Isonicotinic Acid: The non-deuterated form of Isonicotinic Acid-d4, commonly used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it particularly useful in isotopic labeling studies, where it can provide detailed information about reaction mechanisms and molecular interactions that are not easily obtainable with non-deuterated compounds.

Biological Activity

Isonicotinic Acid-d4 (INA-d4) is a stable isotope-labeled derivative of isonicotinic acid, primarily utilized in metabolic studies and drug metabolism research. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevance in various biological systems.

Overview of this compound

Isonicotinic acid is a pyridine derivative that has garnered attention due to its role as a metabolite of isoniazid, an antibiotic used in tuberculosis treatment. The deuterated form, this compound, is particularly useful for tracing metabolic pathways due to the incorporation of deuterium, which allows for precise tracking in mass spectrometry analyses.

  • Metabolism and Pharmacokinetics :
    • Isonicotinic acid is produced through the acetylation of isoniazid, which is then metabolized into several compounds including acetylhydrazine and INA-d4. Studies using high-performance liquid chromatography (HPLC) and mass spectrometry have confirmed the formation of INA-d4 during the metabolism of isoniazid in biological systems .
  • Biological Effects :
    • Antimicrobial Activity : Research indicates that compounds derived from isonicotinic acid exhibit significant antibacterial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition of bacterial growth .
    • Histone Modification : INA-d4 has been implicated in histone modifications, particularly through a process known as isonicotinylation. This modification can alter gene expression by loosening chromatin structure, thereby promoting transcriptional activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isonicotinic acid derivatives, including INA-d4. The results demonstrated that certain derivatives had enhanced activity against non-tuberculous mycobacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Histone Acylation

In a cellular model, treatment with isoniazid led to increased levels of histone K inic marks, which were associated with enhanced transcription of genes involved in metabolic pathways. This suggests that INA-d4 may play a role in epigenetic regulation through histone modification .

Data Tables

Biological Activity IC50 (μM) Mechanism Reference
Antimicrobial (Mtb)70.51 ± 0.2Inhibition of LeuRS
Histone ModificationN/AInduction of K inic acylation
CytotoxicityVariesInduction of apoptosis

Q & A

Basic Research Questions

Q. How is Isonicotinic Acid-d4 utilized as an internal standard in quantitative LC-MS/MS analysis?

this compound is deuterated to minimize isotopic interference, enabling precise quantification of its non-deuterated counterpart in biological matrices. Methodologically, researchers should:

  • Prepare calibration curves using serial dilutions of the analyte spiked with a fixed concentration of this compound.
  • Monitor ion transitions specific to the deuterated compound (e.g., m/z shifts due to deuterium labeling) to distinguish it from endogenous metabolites .
  • Validate recovery rates by comparing spiked samples with unspiked controls, ensuring minimal matrix effects.

Q. What are the critical parameters for validating this compound as an internal standard in bile acid quantification?

Key validation parameters include:

  • Purity : Confirm isotopic purity (>95%) via Certificate of Analysis (COA) to avoid cross-contamination with non-deuterated forms .
  • Stability : Assess short-term (room temperature) and long-term (-80°C) stability in solvents like methanol or acetonitrile, mimicking experimental conditions .
  • Linearity : Ensure a linear response (R² >0.99) across the expected concentration range using triplicate measurements .

Q. How does the deuterium labeling position in this compound influence its chromatographic behavior?

Deuterium placement impacts retention time and peak symmetry. For example, deuteration at non-polar regions (e.g., methyl groups) may slightly increase hydrophobicity, shifting retention times in reversed-phase LC. Researchers should:

  • Compare retention times of deuterated vs. non-deuterated forms using identical LC gradients.
  • Optimize column temperature and mobile phase composition to resolve co-eluting isomers .

Q. What sample preparation techniques are optimal for this compound in complex biological matrices?

  • Protein Precipitation : Use cold acetonitrile (1:3 sample:solvent ratio) to minimize analyte degradation.
  • Solid-Phase Extraction (SPE) : Select cartridges with mixed-mode sorbents (e.g., C18 + ion-exchange) to improve recovery of acidic compounds .
  • Derivatization : For GC-MS, employ methyl esterification to enhance volatility, ensuring deuterium labels remain intact during derivatization .

Q. How to assess the isotopic purity of this compound and its impact on quantification accuracy?

  • High-Resolution MS : Measure the relative abundance of isotopic peaks (e.g., d₃ vs. d₄) to detect impurities.
  • Nuclear Magnetic Resonance (NMR) : Confirm deuteration efficiency at specific positions via ²H-NMR .
  • Error Correction : Apply mathematical models to adjust for residual non-deuterated peaks in quantification workflows .

Advanced Research Questions

Q. How to optimize mass spectrometry parameters for this compound when analyzing low-abundance metabolites?

  • Ion Source Settings : Reduce in-source fragmentation by lowering capillary voltage (e.g., 2.5 kV for ESI−).
  • Collision Energy : Optimize via stepped CE experiments to maximize signal-to-noise ratios for precursor-product ion pairs .
  • Dwell Time Adjustment : Allocate longer dwell times (>50 ms) to low-abundance targets to improve detection limits .

Q. What strategies mitigate matrix effects when using this compound in tissue homogenate analysis?

  • Post-Column Infusion : Identify ion suppression zones by co-injecting this compound with matrix extracts.
  • Matrix-Matched Calibration : Prepare standards in blank homogenates to normalize suppression effects .
  • Alternative Ionization Modes : Switch between ESI+ and ESI− to bypass interfering ions .

Q. How to design stability studies for this compound under various storage and processing conditions?

  • Freeze-Thaw Stability : Subject samples to ≥3 freeze-thaw cycles and compare peak areas with fresh preparations.
  • Autosampler Stability : Assess degradation over 24–72 hours at 4–10°C.
  • Long-Term Stability : Store aliquots at -80°C for 6–12 months, monitoring degradation products via MRM transitions .

Q. What analytical approaches resolve co-elution issues between this compound and endogenous isomers?

  • Tandem MS/MS : Use unique fragment ions to differentiate isomers (e.g., m/z 105 for Isonicotinic Acid vs. m/z 109 for its deuterated form).
  • Hydrophilic Interaction LC (HILIC) : Alter selectivity to separate polar isomers unresolved by reversed-phase methods .
  • Ion Mobility Spectrometry : Leverage drift time differences to resolve co-eluting species .

Q. How to conduct cross-validation between different deuterated standards when expanding analytical panels?

  • Cross-Reactivity Testing : Verify that this compound does not interfere with other deuterated internal standards (e.g., Taurocholic Acid-d4) in multiplex assays.
  • Batch Consistency : Compare COAs across multiple lots to ensure reproducibility in deuterium labeling efficiency .
  • Multivariate Analysis : Apply principal component analysis (PCA) to detect batch-to-batch variability in isotopic purity .

Properties

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBYWOBDOCUKOW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
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Synthesis routes and methods II

Procedure details

A sodium or potassium salt of allyl alcohol, benzyl alcohol, or substituted benzyl alcohol is dissolved in a solvent that does not affect the reaction, such as tetrahydrofuran, toluene, and dimethylformamide, and preferably dimethylformamide. A sodium salt of 2,6-dichloroisonicotinic acid is added to the resulting solution at room temperature. The resulting mixture is stirred at 60 to 100° C. for 2 to 24 hours. The mixture is allowed to react, preferably, at 80° C. for 4 hours. Here, 2 to 10 equivalent, and preferably 4 equivalent amount of alcoholate is used relative to a sodium salt of 2,6-dichloroisonicotinic acid. After the reaction has completed, water is added to the reaction product, and a water layer is separated using ethyl acetate or a like solvent. The pH of the water layer is adjusted to 5 to 6 using 1N-hydrochloric acid or acetic acid. The result is subjected to extraction using ethyl acetate, a mixed solvent of ethyl acetate and n-hexane, toluene, or the like. The extract is dried over sodium sulfate, magnesium sulfate, etc., and then concentrated to obtain an isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2)(in the present specification, the isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2) may be referred to as isonicotinic acid derivative (2)).
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Synthesis routes and methods III

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
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Synthesis routes and methods IV

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
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Synthesis routes and methods V

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isonicotinic Acid-d4
Isonicotinic Acid-d4
Isonicotinic Acid-d4
Isonicotinic Acid-d4

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